Panamesine
Description
Historical Development and Discovery
The development of this compound traces its origins to the pharmaceutical research laboratories of Merck during the 1990s, where it emerged as part of a broader investigation into sigma receptor pharmacology and its potential applications in treating schizophrenia. The compound was initially identified through systematic screening programs aimed at discovering novel antipsychotic agents that could offer therapeutic benefits without the traditional side effect profiles associated with conventional dopaminergic medications.
The research trajectory of this compound followed a methodical progression through preclinical evaluation phases, where initial studies demonstrated promising characteristics that warranted further investigation. The compound's development was driven by the emerging understanding of sigma receptors as distinct pharmacological targets, separate from opioid and phencyclidine binding sites, which had previously caused confusion in the field of receptor pharmacology.
During the mid-1990s, this compound advanced to clinical evaluation phases, reaching Phase II clinical trials for schizophrenia treatment. These trials represented a significant investment in exploring alternative mechanisms for treating psychiatric disorders, moving beyond traditional dopaminergic approaches that had dominated antipsychotic drug development for decades. The clinical investigation program involved multiple studies examining various aspects of the compound's effects in human subjects with schizophrenia.
One notable clinical investigation involved sixteen patients with acute episodes of schizophrenia, where researchers explored dose-response relationships and therapeutic efficacy. The study design included an initial trial with four patients receiving graduated dosing protocols, followed by a larger cohort of twelve patients receiving higher dose regimens. These clinical evaluations provided valuable insights into the compound's pharmacological behavior in human subjects and its potential as a therapeutic agent.
Despite reaching Phase II clinical trials and demonstrating measurable effects in clinical populations, the development of this compound was ultimately discontinued. The decision to halt further development likely reflected a complex interplay of factors including competitive landscape considerations, regulatory requirements, and strategic pharmaceutical development priorities. The discontinuation of this compound development represents a common outcome in pharmaceutical research, where promising compounds may not advance to market for various commercial and scientific reasons.
Chemical Classification and Nomenclature
This compound possesses a complex chemical structure that places it within multiple classification categories based on its molecular architecture and functional groups. The compound's International Nonproprietary Name designation as this compound reflects its recognition within the global pharmaceutical nomenclature system, while its developmental code name EMD-57455 indicates its origin within Merck's research program.
The molecular formula of this compound is C₂₃H₂₆N₂O₆, corresponding to a molecular weight of 426.46 grams per mole. This relatively substantial molecular weight reflects the compound's complex structure, which incorporates multiple functional groups and aromatic systems that contribute to its distinctive pharmacological properties.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| International Nonproprietary Name | This compound |
| Developmental Code | EMD-57455 |
| Chemical Abstracts Service Registry Number | 139225-22-2 |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| International Union of Pure and Applied Chemistry Name | (5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
The systematic chemical name reveals the structural complexity of this compound, incorporating a benzodioxole moiety, a piperidine ring system, and an oxazolidinone core structure. The presence of the (5S) stereochemical designation indicates the compound exists as a specific enantiomer, with defined three-dimensional spatial arrangement that is crucial for its biological activity.
From a chemical classification perspective, this compound belongs to several distinct categories based on its structural features. The compound contains tertiary alcohol functional groups, places it among compounds with hydroxyl substituents. The presence of the benzodioxole system classifies it within the broader family of methylenedioxyphenyl compounds, while the oxazolidinone ring system represents another significant structural classification.
The piperidine ring system present in this compound places the compound within the phenylpiperidine family, specifically the 4-phenylpiperidine subclass. This structural motif is significant in pharmaceutical chemistry, as it appears in various bioactive compounds and contributes to specific receptor binding characteristics.
Table 2: Structural Classification Categories
| Classification Category | Structural Feature |
|---|---|
| Tertiary Alcohols | Hydroxyl group attached to tertiary carbon |
| Benzodioxoles | Methylenedioxyphenyl ring system |
| Oxazolidinones | Five-membered heterocyclic ring containing nitrogen and oxygen |
| 4-Phenylpiperidines | Piperidine ring substituted at the 4-position with phenyl group |
| Ketones | Carbonyl functional group |
The compound's melting point has been reported as 165 degrees Celsius, providing important physical property information for handling and characterization purposes. This relatively high melting point suggests strong intermolecular interactions within the crystal lattice structure, consistent with the presence of multiple hydrogen bonding sites and aromatic systems that can engage in pi-pi stacking interactions.
Significance in Sigma Receptor Research
This compound holds particular significance in sigma receptor research due to its role as a selective antagonist of both major sigma receptor subtypes. The compound demonstrates high affinity binding to sigma-1 and sigma-2 receptors, with an inhibitory concentration for 50 percent binding (IC₅₀) value of 6 nanomolar. This exceptional binding affinity places this compound among the most potent sigma receptor ligands identified during the period of its development.
The selectivity profile of this compound for sigma receptors represents a crucial advancement in understanding these unique binding sites. Prior to the development of highly selective ligands like this compound, researchers faced challenges in distinguishing sigma receptor effects from those mediated by other receptor systems, particularly phencyclidine binding sites on N-methyl-D-aspartate receptors. The availability of this compound and similar selective compounds enabled more precise pharmacological characterization of sigma receptor functions.
Research investigations utilizing this compound contributed significantly to the evolving understanding of sigma receptor biology and their potential therapeutic relevance. Studies employing this compound as a pharmacological tool helped establish the distinct characteristics of sigma receptors as non-opioid, non-phencyclidine binding sites with unique pharmacological profiles. These investigations were instrumental in moving the field beyond earlier confusion regarding the identity and classification of sigma receptors.
The compound's contribution to sigma receptor research extends beyond simple receptor binding studies to include investigations of receptor function and cellular effects. Research utilizing this compound helped elucidate the mechanisms by which sigma receptor ligands influence cellular processes, including effects on gene expression patterns and intracellular signaling pathways. These functional studies provided crucial insights into how sigma receptor activation or antagonism might translate into therapeutic effects.
Table 3: Sigma Receptor Binding Characteristics
| Receptor Subtype | Binding Affinity (IC₅₀) | Selectivity Profile |
|---|---|---|
| Sigma-1 Receptor | 6 nanomolar | High affinity, selective binding |
| Sigma-2 Receptor | 6 nanomolar | High affinity, selective binding |
| Dopamine D₂ Receptor | No direct binding | Selectivity for sigma receptors |
| Opioid Receptors | No significant binding | Non-opioid classification |
One particularly significant aspect of this compound's contribution to sigma receptor research involves its metabolite, EMD-59983, which exhibits additional pharmacological properties beyond sigma receptor binding. This metabolite demonstrates high affinity for sigma receptors with an IC₅₀ value of 24 nanomolar, while also binding to dopamine D₂ and D₃ receptors with IC₅₀ values of 23 nanomolar for the D₂ subtype. The discovery of these dual binding properties in the metabolite provided important insights into the complex pharmacological effects observed in clinical studies.
The research conducted with this compound also contributed to understanding the potential therapeutic applications of sigma receptor modulation in neuropsychiatric disorders. Clinical investigations demonstrated that compounds targeting sigma receptors could produce measurable effects in patients with schizophrenia, validating the therapeutic potential of this receptor system. These studies provided proof-of-concept evidence that sigma receptor-targeted therapies might offer alternative approaches to treating complex psychiatric conditions.
Properties
CAS No. |
139225-37-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Synonyms |
Panamesine |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Benzyl-4-Piperidone
The synthesis begins with 4-piperidone hydrochloride, which undergoes N-benzylation via nucleophilic substitution. Treatment with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile yields 1-benzyl-4-piperidone. This intermediate is critical for subsequent reductive amination and functionalization.
Reaction Conditions :
-
Solvent : Acetonitrile
-
Base : K₂CO₃
-
Temperature : Reflux (82°C)
-
Time : 12–16 hours
Reductive Amination to Form 1-Benzyl-4-Aminopiperidine
1-Benzyl-4-piperidone is converted to the corresponding amine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in the presence of ammonium acetate, facilitating the conversion of the ketone to a secondary amine. This step proceeds in methanol under ambient conditions, achieving high yields.
Optimization Notes :
-
Excess ammonium acetate ensures protonation of intermediate imines, accelerating reduction.
-
Methanol’s polarity enhances solubility of ionic intermediates.
Acylation with 2-Methoxy-5-Methylphenylacetyl Chloride
The amine intermediate is acylated using 2-methoxy-5-methylphenylacetyl chloride. This reaction typically employs a Schotten-Baumann protocol, where the amine is dissolved in dichloromethane (DCM) and treated with the acyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to scavenge HCl. The reaction proceeds quantitatively at 0–5°C to minimize side reactions.
Key Considerations :
-
Slow addition of acyl chloride prevents local overheating.
-
Anhydrous conditions are critical to avoid hydrolysis of the acyl chloride.
Salt Formation: this compound Hydrochloride
The free base is converted to its hydrochloride salt to enhance stability and solubility. Treatment with hydrochloric acid (HCl) in ethyl acetate yields this compound hydrochloride as a crystalline solid. The product is isolated via filtration and washed with cold ethyl acetate to remove residual impurities.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Process Optimization and Scale-Up
Catalytic Reductive Amination
Alternative reducing agents, such as Pd/C under hydrogen atmosphere, have been explored for larger-scale syntheses. While NaBH₃CN remains efficient for lab-scale production, catalytic hydrogenation offers cost advantages in industrial settings.
Solvent Selection for Acylation
Comparative studies reveal that tetrahydrofuran (THF) can replace DCM without compromising yield, simplifying solvent recovery in continuous manufacturing.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Panamesine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s pharmacological profile .
Scientific Research Applications
Chemistry: As a sigma receptor ligand, Panamesine is used in research to understand the role of sigma receptors in various biological processes.
Biology: this compound’s ability to modulate sigma receptors makes it a valuable tool in studying cellular signaling pathways and receptor interactions.
Medicine: Although it was not marketed, this compound has shown potential as an antipsychotic agent, particularly in the treatment of schizophrenia. .
Mechanism of Action
Panamesine exerts its effects primarily through its high affinity and selectivity for sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. By binding to these receptors, this compound can influence these processes, leading to its potential antipsychotic effects. The exact molecular targets and pathways involved include the sigma-1 and sigma-2 receptors, as well as dopamine receptors .
Comparison with Similar Compounds
Comparison with Similar Sigma Receptor Ligands
Structural and Pharmacological Comparisons
Table 1: Structural and Binding Profiles of Selected Sigma Ligands
Key Insights :
- Sila-Panamesine : A silicon-for-carbon analogue of this compound demonstrates 3-fold higher σ1 affinity (2 nM vs. 6 nM), highlighting the impact of structural modifications on receptor binding .
- BMY 14802 and Rimcazole : Both exhibit lower σ1 affinity and clinical variability. BMY 14802 worsened psychotic symptoms in some patients, while rimcazole showed efficacy only for negative symptoms .
Clinical Efficacy and Mechanisms
Table 2: Clinical Outcomes in Schizophrenia Trials
Key Insights :
- This compound : Early open-label trials reported reductions in both symptom types, but subsequent studies failed to confirm these results, possibly due to the confounding effects of its D2/D3-active metabolite .
- Eliprodil and Rimcazole : These compounds primarily improved negative symptoms, with eliprodil’s NMDA antagonism and rimcazole’s partial σ1 agonism offering distinct mechanisms compared to this compound’s dual σ1/D2 activity .
- BD 1047 : A σ1 antagonist, BD 1047 showed minimal efficacy in animal models of schizophrenia, contrasting with this compound’s broader activity in attenuating apomorphine- and phencyclidine-induced behaviors .
Mechanistic Differentiation
- Dopaminergic Interactions : this compound’s metabolite EMD 59983 distinguishes it from purely σ1-targeting ligands. This metabolite’s D2/D3 receptor occupancy suggests a hybrid mechanism akin to atypical antipsychotics (e.g., risperidone) but complicates the attribution of therapeutic effects solely to σ1 modulation .
- Sigma-1 Selectivity : Sila-panamesine’s enhanced σ1 affinity without dopaminergic metabolites positions it as a cleaner pharmacological tool for probing σ1-specific effects, though clinical data are lacking .
Q & A
Q. What are the primary pharmacological targets of Panamesine, and how do they inform preclinical experimental design?
this compound primarily interacts with sigma-1 receptors, which modulate neurotransmitter systems and cellular stress responses . Preclinical studies should employ in vitro binding assays (e.g., radioligand displacement) to confirm receptor affinity and selectivity. In vivo models (e.g., rodent behavioral assays for positive/negative schizophrenia symptoms) must align with sigma-1 receptor-mediated mechanisms. Include control groups with selective sigma-1 antagonists to isolate target-specific effects.
Q. What statistical methods are recommended for analyzing this compound’s efficacy in early-phase clinical trials?
For small-sample pilot studies, use non-parametric tests (e.g., Mann-Whitney U test) to compare treatment vs. placebo groups. For larger Phase II trials, apply mixed-effects ANOVA to account for repeated measures and covariates like dosage or baseline symptom severity . Power analysis should guide sample size determination, ensuring ≥80% power to detect clinically meaningful effect sizes (e.g., ≥20% reduction in PANSS scores) .
Q. What are the optimal dosage ranges for this compound in animal models to avoid off-target effects?
Dose-response studies in rodents suggest 0.5–5 mg/kg (intraperitoneal) effectively engages sigma-1 receptors without inducing antidopaminergic side effects linked to its metabolites . Pharmacokinetic profiling (e.g., plasma half-life, brain-to-plasma ratio) is critical to validate exposure levels. Use staggered dosing regimens to mitigate metabolite accumulation .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound’s sigma-1 receptor activity and its metabolite’s antidopaminergic effects?
Conduct in vitro metabolite profiling (e.g., LC-MS/MS) to quantify active metabolites and their receptor binding profiles. Comparative studies using this compound versus its metabolites in dopamine D2 receptor assays can clarify off-target contributions . Pharmacodynamic modeling (e.g., Emax models) may disentangle sigma-1-mediated efficacy from antidopaminergic side effects .
Q. What advanced imaging techniques validate this compound’s target engagement in the central nervous system (CNS)?
Positron emission tomography (PET) with sigma-1-specific radiotracers (e.g., [¹¹C]SA4503) can quantify receptor occupancy in vivo. Combine this with functional MRI (fMRI) to correlate target engagement with neural activity changes in schizophrenia-relevant circuits (e.g., prefrontal cortex, striatum) .
Q. How should longitudinal studies assess this compound’s long-term neuroadaptive changes?
Adopt a PECO framework: P opulation (chronic schizophrenia models), E xposure (this compound, 6–12 weeks), C omparator (atypical antipsychotics), O utcomes (neuroplasticity markers like BDNF, dendritic spine density) . Use longitudinal mixed models to analyze time-dependent effects and control for confounders (e.g., tolerance development) .
Q. What multi-omics approaches elucidate this compound’s downstream signaling pathways?
Integrate transcriptomics (RNA-seq of post-treatment neuronal cultures) and phosphoproteomics to map sigma-1-mediated pathways (e.g., ER stress, mTOR signaling). Pathway enrichment tools (e.g., DAVID, STRING) can prioritize candidate networks for validation via CRISPR/Cas9 knockout models .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in this compound’s efficacy across preclinical vs. clinical studies?
- Species Differences : Compare receptor expression patterns (e.g., sigma-1 density in rodent vs. human CNS) using immunohistochemistry .
- Translational Biomarkers : Validate surrogate endpoints (e.g., EEG gamma-band oscillations) that bridge rodent models and human trials .
- Meta-Analysis : Apply random-effects models to aggregate data across studies, assessing heterogeneity via I² statistics .
What frameworks ensure robust research questions for this compound’s mechanism of action?
Use FINER criteria:
- Feasible : Access to sigma-1 KO models or clinical cohorts with receptor polymorphisms.
- Novel : Focus on unresolved pathways (e.g., sigma-1’s role in neuroinflammation).
- Ethical : Adhere to IACUC/IRB protocols for animal/human studies .
Data Presentation and Reproducibility
Q. How to standardize data reporting for this compound studies?
- Raw Data : Deposit dose-response curves, pharmacokinetic parameters, and statistical code in FAIR-compliant repositories (e.g., Zenodo) .
- Visualization : Use Prism/GraphPad for publication-ready plots (mean ± SEM, effect size with 95% CI) .
- Negative Results : Report non-significant findings (e.g., lack of metabolite activity in specific assays) to mitigate publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
